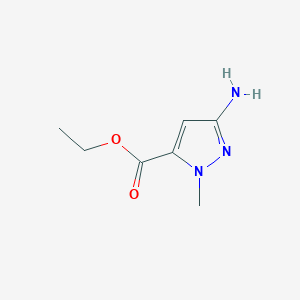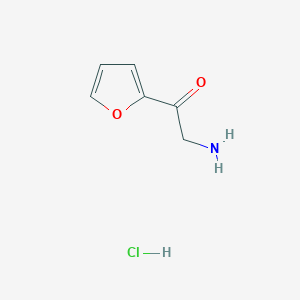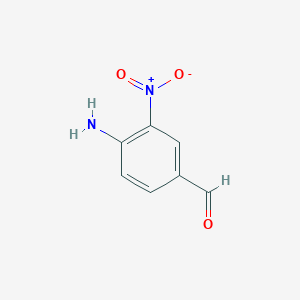
ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate
Overview
Description
Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate (EMPC) is an important organic compound that has been widely studied due to its unique properties and potential applications. It is a colorless, crystalline solid with a melting point of 178-180°C and a boiling point of 326-328°C. EMPC is highly soluble in water, ethanol, and other organic solvents, and is used as a reagent in various organic synthesis reactions. EMPC has been studied for its potential use in a variety of scientific research applications, including as a catalyst for organic synthesis, as a corrosion inhibitor, and as a potential drug candidate.
Scientific Research Applications
Synthesis and Chemical Properties
Selective Synthesis : Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate is used in selective cyclocondensation with 1,3-dicarbonyl compounds, producing ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates. These are convertible to their 1-unsubstituted analogs, showcasing its synthetic versatility (Lebedˈ et al., 2012).
Corrosion Inhibition : Certain derivatives, like ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, are effective corrosion inhibitors for mild steel, crucial in industrial processes. These inhibitors form adsorbed films on metal surfaces, reducing corrosion significantly (Dohare et al., 2017).
Auxin Activities and Agrochemical Potential : Ethyl 3-(4-methoxy phenyl)-1H-pyrazole-5-carboxylate, a related compound, shows potential in agricultural applications due to its auxin activities. Although not highly active, some derivatives display antiblastic properties against wheat gemma, indicating potential as growth regulators or protectants (Yue et al., 2010).
Crystal Structure and Biological Activity : Ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate, a structurally similar compound, has been synthesized and analyzed for its crystal structure, revealing potential fungicidal and plant growth regulation activities (Minga, 2005).
Corrosion Inhibition in Steel : Pyrazole derivatives, including those structurally similar to ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate, show effectiveness as corrosion inhibitors for steel in hydrochloric acid, indicating their importance in industrial maintenance (Herrag et al., 2007).
Biochemical Applications
Molecular Structure Analysis : Compounds like ethyl 5-amino-3-(4,6-dimethylpyrimidin-2-ylamino)-1-methyl-1H-pyrazole-4-carboxylate have been studied for their molecular structures, offering insights into hydrogen bonding and molecular interactions, essential for drug design and biochemical research (Wu et al., 2005).
Antimicrobial and Anticancer Agents : Novel pyrazole derivatives synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate exhibit significant antimicrobial and anticancer activities, suggesting their potential in pharmaceutical research (Hafez et al., 2016).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate, also known as 1H-Pyrazole-5-carboxylic acid, 3-amino-1-methyl-, ethyl ester, is a compound with a versatile scaffold in organic synthesis and medicinal chemistry It has been used for the synthetic preparation of 5-n,n-disubstituted 5-aminopyrazole-3-carboxylic acids, which are highly potent agonists of gpr109b .
Mode of Action
Pyrazoles, the core structure of this compound, are known to exhibit tautomerism . This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .
Biochemical Pathways
3 (5)-aminopyrazoles, a class of compounds to which this compound belongs, are largely explored as precursors in the synthesis of condensed heterocyclic systems, namely pyrazolo [1,5-a]pyrimidines .
Result of Action
It has been used for the synthetic preparation of 5-n,n-disubstituted 5-aminopyrazole-3-carboxylic acids, which are highly potent agonists of gpr109b .
Action Environment
It is known that the structure and reactivity of pyrazoles can be influenced by solvents .
Biochemical Analysis
Biochemical Properties
Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with GPR109b, a receptor involved in metabolic processes . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity. This compound’s ability to form stable complexes with biomolecules makes it a valuable tool in biochemical research.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, this compound can modulate cell signaling pathways, leading to changes in cell function and behavior. These effects are crucial for understanding the compound’s potential therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it has been observed to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound can result in alterations in cellular function, highlighting the importance of understanding its temporal effects in laboratory settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways and improving cellular function. At high doses, it can cause toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Understanding the dosage effects of this compound is crucial for its potential therapeutic applications and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it has been shown to modulate the activity of enzymes involved in amino acid metabolism, leading to changes in metabolite levels . These interactions are essential for understanding the compound’s role in metabolic processes and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. This compound can interact with transporters and binding proteins, influencing its localization and accumulation within cells . Understanding these interactions is essential for determining the compound’s bioavailability and potential therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications
Properties
IUPAC Name |
ethyl 5-amino-2-methylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-3-12-7(11)5-4-6(8)9-10(5)2/h4H,3H2,1-2H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAANYHFUXNOPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90531914 | |
| Record name | Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90531914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89088-57-3 | |
| Record name | Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89088-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90531914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![6-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine](/img/structure/B1281816.png)
